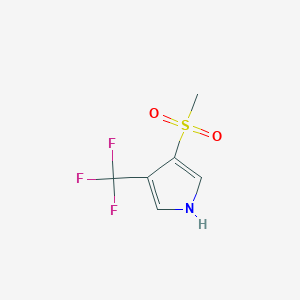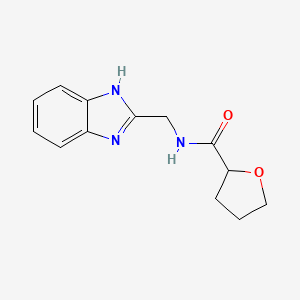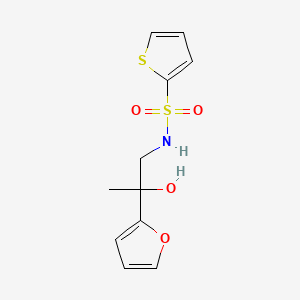![molecular formula C15H17N3O4S B2643476 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941925-29-7](/img/structure/B2643476.png)
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). Isoxazoles are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The benzamide and sulfamoyl groups could be introduced through standard amide coupling reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, attached to a benzamide group and a sulfamoyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
As an isoxazole, this compound could potentially undergo a variety of chemical reactions. Isoxazoles can act as ligands in coordination chemistry, and they can also participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, density, and solubility .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Isoxazolyl-benzamide derivatives have been synthesized and studied for their chemical properties and reactivity. For instance, the synthesis of novel benzenesulfonamide derivatives, including those with isoxazolyl and pyrazolyl moieties, has been explored. These compounds have shown significant in vitro antitumor activity against certain cell lines, highlighting their potential in drug discovery and development (Fahim & Shalaby, 2019). Additionally, the reaction of benzamide derivatives with various reagents to synthesize cyclosulfamides and other heterocyclic compounds provides insights into the versatility of these structures for chemical synthesis (Regainia et al., 2000).
Biological Evaluation
Several studies have focused on the biological evaluation of isoxazole-containing sulfonamides, investigating their inhibitory effects on human carbonic anhydrase isoforms. These studies demonstrate the potential of such compounds in the development of new therapeutic agents for various diseases (Ulus et al., 2016). Moreover, the antimicrobial and antioxidant activities of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides, synthesized using benzimidazole and carboxylic acids, have been evaluated, showing promise for the development of new bioactive compounds (Sindhe et al., 2016).
Computational Studies
Computational and molecular docking studies have been employed to understand the interactions between synthesized compounds and biological targets. For example, the synthesis and characterization of Schiff bases derived from sulfamethoxazole and sulfisoxazole, and their enzyme inhibition effects, were elucidated through molecular docking and Density Functional Theory (DFT) calculations, providing a basis for further exploration of these compounds as potential therapeutic agents (Alyar et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-18(2)23(20,21)11-8-6-10(7-9-11)14(19)16-15-12-4-3-5-13(12)17-22-15/h6-9H,3-5H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAAOZZVVNGHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide](/img/structure/B2643394.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methylbenzyl)acetamide](/img/structure/B2643396.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2643398.png)

![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL](/img/structure/B2643405.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide](/img/structure/B2643406.png)

![1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2643408.png)

![1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2643410.png)




